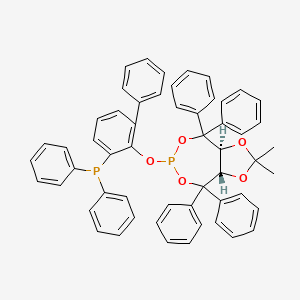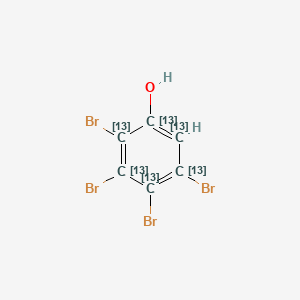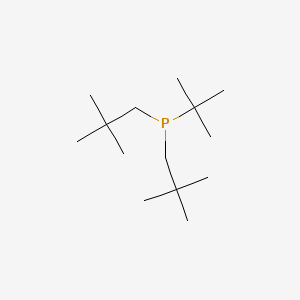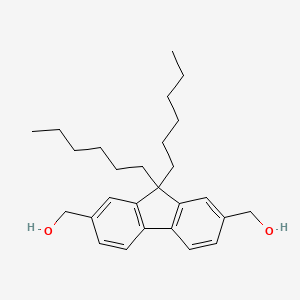
SchmalzPhos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchmalzPhos is a specialized ligand used in organometallic chemistry, particularly in catalysis. It is known for its ability to control the regioselectivity and stereoselectivity of various chemical reactions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SchmalzPhos is typically synthesized through a series of organic reactions involving phosphorus-containing compounds. The exact synthetic route can vary, but it generally involves the reaction of a phosphorus precursor with other organic molecules under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and other advanced technologies to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
SchmalzPhos is involved in various types of chemical reactions, including:
Hydrovinylation: This reaction involves the addition of a vinyl group to an alkene, and this compound is known to control the regioselectivity of this reaction.
Substitution Reactions: this compound can participate in substitution reactions where one group in a molecule is replaced by another.
Oxidation and Reduction: While not as common, this compound can also be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Catalysts: Cobalt and other transition metals are commonly used as catalysts in reactions involving this compound.
Solvents: Organic solvents such as toluene or dichloromethane are frequently used.
Temperature and Pressure: Mild to moderate temperatures and pressures are typically employed to ensure the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound are often highly regioselective and stereoselective compounds. For example, in hydrovinylation reactions, this compound helps produce linear 1,4-dienes with high selectivity .
Applications De Recherche Scientifique
SchmalzPhos has a wide range of applications in scientific research:
Biology: this compound can be used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapies.
Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.
Mécanisme D'action
The mechanism by which SchmalzPhos exerts its effects involves its interaction with metal catalysts. This compound coordinates with the metal center, influencing the electronic and steric environment of the catalyst. This coordination helps control the regioselectivity and stereoselectivity of the reaction, leading to the formation of the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
dppe (1,2-Bis(diphenylphosphino)ethane): Another ligand used in similar catalytic reactions but often leads to different regioselectivity.
dppp (1,3-Bis(diphenylphosphino)propane): Similar to dppe, it is used in hydrovinylation reactions but produces branched products instead of linear ones.
Uniqueness
SchmalzPhos is unique in its ability to produce linear products with high regioselectivity and stereoselectivity, which is not always achievable with other ligands like dppe and dppp .
Propriétés
Formule moléculaire |
C55H46O5P2 |
|---|---|
Poids moléculaire |
848.9 g/mol |
Nom IUPAC |
[2-[[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m0/s1 |
Clé InChI |
OQTZCNLBVJLGQD-XWQGWOARSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
SMILES canonique |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)







![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
